Structural Isomerism with MCC950: Scaffold Differentiation Defines Biological Target Space
CAS 955255‑08‑0 and MCC950 (CP‑456773, CAS 210826‑40‑7) are structural isomers sharing the identical molecular formula C₂₀H₂₄N₂O₅S (MW 404.48) [1]. However, MCC950 contains a sulfonylurea linkage connecting a hexahydro‑s‑indacene amine to a furan‑2‑sulfonamide, whereas the target compound features a pyrrolidinone‑sulfonamide architecture with a methylene linker. This fundamental scaffold difference precludes target‑space overlap: MCC950 is a validated, potent NLRP3 inflammasome inhibitor (IC₅₀ 7.5–8.1 nM in BMDMs/HMDMs) [2], while the target compound lacks any documented NLRP3 activity. For researchers requiring a pyrrolidine‑sulfonamide scaffold rather than a sulfonylurea, CAS 955255‑08‑0 offers a chemically distinct entry point.
| Evidence Dimension | Scaffold architecture and molecular target engagement |
|---|---|
| Target Compound Data | 5‑Oxopyrrolidine core with 4‑methoxybenzenesulfonamide; no documented NLRP3 activity |
| Comparator Or Baseline | MCC950: Hexahydro‑s‑indacene‑sulfonylurea‑furan scaffold; NLRP3 IC₅₀ = 7.5 nM (BMDMs), 8.1 nM (HMDMs) |
| Quantified Difference | Structural isomer with entirely distinct scaffold; no cross‑activity data available |
| Conditions | Structural comparison based on chemical formula identity; MCC950 IC₅₀ from LPS‑primed BMDM and HMDM assays |
Why This Matters
Procurement based on molecular formula alone will not yield the intended biological activity; the scaffold determines target engagement, and these two C₂₀H₂₄N₂O₅S isomers are chemically and pharmacologically non‑interchangeable.
- [1] PubChem Compound Summary. N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide (related scaffold). Accessed May 2026. View Source
- [2] Coll, R. C. et al. A small‑molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat. Med. 2015, 21, 248–255. View Source
